5-Hydroxytryptamine oxalate salt
Overview
Description
5-Hydroxytryptamine oxalate salt, also known as Serotonin Hydrogenoxalate, is used in a triple therapy with octreotide and galanin which shows antitumor and therapeutic efficacy for the treatment of human colon cancers . It also inhibits the release of immunoreactive somatostatin (SRIF) . It is a fine white powder that is insoluble in water, but soluble in alcohol .
Synthesis Analysis
5-Hydroxytryptamine (5-HTP) is a natural amino acid that does not participate in protein synthesis. It is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . Due to a lack of effective biosynthesis methods, 5-HTP is mainly obtained by natural extraction .
Molecular Structure Analysis
The molecular formula of this compound is C12H14N2O5 . The molecular weight is 266.25 .
Chemical Reactions Analysis
5-Hydroxytryptamine (5-HT) released from activated platelets dramatically changes the function of vascular smooth muscle cells (VSMCs) and endothelial cells (ECs) . In VSMCs, 5-HT induces proliferation and migration via 5-HT 2A receptors . These effects are further enhanced by vasoactive substances such as thromboxane A2 and angiotensin II .
Physical and Chemical Properties Analysis
This compound has a melting point of 195-200 °C (dec.) . It is slightly soluble in DMSO and Methanol . It is a crystalline form and has a light tan color . It is hygroscopic .
Scientific Research Applications
1. Effects on Body Temperature and Behavior
5-Hydroxytryptamine oxalate, along with other salts of 5-hydroxytryptamine, has been studied for its effects on body temperature and behavior. Research on young chickens has shown that these salts can produce behavioral sleep and have varying effects on body temperature. Specifically, 5-hydroxytryptamine oxalate had inconsistent effects on body temperature, demonstrating the complexity of its interaction with physiological processes (Marley & Whelan, 1975).
2. Neurotransmitter Function and Regulation
5-Hydroxytryptamine (5-HT), including its oxalate salt form, is critical in understanding various brain functions and disorders. Its role in depression and possibly schizophrenia has been a focus of research. A study has utilized a behavioral test to investigate the mechanism of 5-HT's action and the effects of various clinically used drugs in affective disorders (Green & Grahame-Smith, 1976).
3. Role in Modulating Pain Responses
The application of 5-hydroxytryptamine, including its oxalate salt, has been shown to affect pain responses. For instance, iontophoretic applications of 5-HT on primate spinothalamic tract neurons in the spinal cord demonstrated a depressant action, impacting pain perception (Jordan et al., 1978).
4. Implications in Psychiatric Disorders
Research indicates that 5-hydroxytryptamine disturbances, including those involving its oxalate salt, are significant in various psychiatric disorders. They are found to correlate with specific psychopathological dimensions like aggression, anxiety, and mood regulation. This insight is crucial for understanding the biological underpinnings of these disorders (van Praag et al., 1987).
5. Influence on Blood Pressure Regulation
5-Hydroxytryptamine, including its oxalate salt, plays a role in blood pressure regulation. This aspect is crucial given 5-HT's involvement in various conditions like circulatory shock, orthostatic hypotension, serotonin syndrome, and hypertension (Watts et al., 2012).
6. Serotoninergic Regulation in Emotional and Behavioral Processes
The oxalate salt of 5-HT is implicated in a variety of emotional, cognitive, and behavioral control processes. It modulates the impact of punishment-related signals on learning and emotion, suggesting its role in affective disorders (Cools et al., 2008).
Mechanism of Action
Target of Action
Serotonin Hydrogenoxalate, also known as 5-Hydroxytryptamine Oxalate Salt, primarily targets serotonin receptors in the body . These receptors are a large family of seven distinct classes based on their structural and functional characteristics . They are involved in regulating a diverse array of physiological signaling pathways and are key players in the pathophysiology of major depressive disorder, bipolar disorder, schizophrenia, and anxiety disorders .
Mode of Action
Serotonin Hydrogenoxalate interacts with its targets, the serotonin receptors, by binding to them . This binding can activate or inhibit the receptors, leading to various physiological responses. For instance, all serotonin receptors, except 5-HT3, are G-protein coupled, seven transmembrane receptors that activate an intracellular second messenger cascade . The 5-HT3 receptor, on the other hand, functions as a ligand-gated ion channel .
Biochemical Pathways
The biochemical pathways affected by Serotonin Hydrogenoxalate are primarily those involving serotonin signaling . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step . By coupling to Gαi, Gαq/11, or Gαs, the serotonin receptors are able to exert their influence on several biochemical pathways that are much further downstream .
Pharmacokinetics
It is known that the bioavailability and pharmacological effects of serotonin and its analogs can be influenced by various factors, including metabolic enzymes and transport proteins .
Result of Action
The molecular and cellular effects of Serotonin Hydrogenoxalate’s action are diverse, given the wide range of physiological functions regulated by serotonin and its receptors . These effects include modulation of neurotransmission, regulation of mood, sleep, appetite, and pain, among others . In the context of the brain-gut circuitry, serotonin receptors regulate gut motility, secretion, emetic reflux, and visceral perception .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and wearing chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
5-Hydroxytryptamine (5-HT) or serotonin is a versatile neurotransmitter whose functions range from visceral reactions to higher-order neuronal processes . 5-HT affects cellular processes by binding to a large family of membrane-bound 5-HT receptors (5-HTR) . Increasing evidence on the role of 5-HT receptors will contribute to the expansion of the clinical application of existing therapeutic drugs such as sarpogrelate, and to the development of new 5-HT receptor-related drugs for treating cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
Serotonin Hydrogenoxalate exerts its diverse actions by binding to distinct cell membrane receptors . These receptors are involved in regulating a diverse array of physiological signaling pathways and belong to the family of either G protein-coupled receptors (GPCRs) or ligand-gated ion channels .
Cellular Effects
The serotonin transporter (SERT) removes Serotonin Hydrogenoxalate from synaptic, perisynaptic, and other extracellular regions by harnessing the energy from sodium and chloride transmembrane gradients . This diminishes local serotonin concentrations and thus terminates serotonergic neurotransmission .
Molecular Mechanism
The signaling mechanism and efficiency of serotonin receptors depend on their ability to rapidly access multiple conformational states . This conformational plasticity, necessary for the wide variety of functions displayed by serotonin receptors, is regulated by binding to various ligands .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBOICJSERLVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433164 | |
Record name | Serotonin hydrogenoxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3036-16-6, 6662-07-3 | |
Record name | Serotonin oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3036-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC92519 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Serotonin hydrogenoxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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